Acemannan
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXESIZZFUVRD-UVSAJTFZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100NO49- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1691.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110042-95-0 | |
| Record name | Acemannan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110042950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Acemannan Isolation, Purification, and Processing Methodologies in Research
Extraction Techniques from Aloe vera Biomass for Research Purposes
The primary source of acemannan is the inner leaf gel of Aloe vera invivochem.com. The extraction process typically begins with preparing the Aloe vera leaves, which involves cleaning, removing the rind and yellow sap, and then homogenizing the colorless inner parenchyma (gel) wikipedia.orgresearchgate.netthegoodscentscompany.com.
Aqueous extraction is a fundamental step in isolating this compound. This method typically involves homogenizing the Aloe vera gel, followed by centrifugation to separate the supernatant containing the dissolved polysaccharides from fibrous material researchgate.netthegoodscentscompany.com. The supernatant is then collected for further processing researchgate.net. Parameters such as extraction temperature and duration are crucial, with typical ranges being 80–100 °C for 0.5–6 hours.
Ethanol (B145695) precipitation is widely regarded as the most common and effective method for crude this compound extraction from Aloe vera gel in research settings wikipedia.org. After aqueous extraction and centrifugation, the supernatant is mixed with absolute ethanol, typically at a ratio of 1:3 (supernatant to ethanol) or by adding four volumes of ethanol (96%) researchgate.net. This mixture is then incubated, often overnight at low temperatures (e.g., 4 °C), to facilitate the precipitation of this compound researchgate.net. The resulting white precipitate, which consists of crude this compound particles, is collected via centrifugation wikipedia.org. Subsequent washing steps with increasing concentrations of ethanol (e.g., 70%, 80%, 90%, and 100%) and a final rinse with acetone (B3395972) are often performed to remove impurities. The purified precipitate is then dried, commonly through freeze-drying, to obtain a white, opaque this compound powder wikipedia.org.
Key parameters and reported yields for ethanol precipitation are summarized in the table below:
Table 1: Key Parameters and Yields for this compound Ethanol Precipitation
| Parameter | Typical Range/Value | Yield Range (%) | Reference |
| Temperature | 80–100 °C | 0.04–2.0 (general) | |
| Time | 0.5–6 hours | Up to 4.47 (optimized) | |
| Liquid-to-solid ratio | 10:1 to 30:1 | ||
| Ethanol concentration | 70–80% (v/v) for optimal precipitation; 96% used for precipitation | ||
| Ethanol:Supernatant | 1:3 or 4 volumes of ethanol | 9.36 (dry weight basis) | researchgate.net |
Note: Yields can vary significantly based on gel age, processing conditions, and plant cultivation.
Beyond conventional ethanol precipitation, other solvent-based fractionation methods have been explored to enhance the purity and specificity of this compound isolation. Graded precipitation using organic reagents or ammonium (B1175870) sulfate (B86663) can effectively separate plant polysaccharides into high-purity components based on differences in molecular weight and structure wikipedia.org. Another approach involves direct precipitation with cetyltrimethylammonium bromide (CTAB) mdpi.cominvivochem.com. This method can simplify the production process, reduce costs, and decrease operation time, particularly when used for direct isolation from crude ethanolic extracts. CTAB precipitation has been shown to yield this compound material largely devoid of detectable anthraquinones and with protein levels below 5% of the dry weight.
Advanced Purification Strategies for Research-Grade this compound
After crude extraction, this compound often contains residual proteins, pigments, and small molecular substances, necessitating further purification for research applications. Advanced purification strategies aim to achieve high purity and homogeneity.
Chromatographic methods are indispensable for obtaining research-grade this compound due to their high resolution and ability to separate complex mixtures.
Ion-exchange chromatography is a widely used technique for the purification of this compound, often employed in conjunction with other chromatographic methods wikipedia.org. Anion-exchange columns, such as DEAE-Sephadex A-25 or DEAE-52 anion-exchange columns, are commonly utilized. In this process, the crude this compound solution is loaded onto a column equilibrated with a suitable buffer (e.g., ultrapure water), and this compound is then eluted using a gradient of salt solutions, such as sodium chloride (NaCl) at varying concentrations (e.g., 0.15 M, 0.3 M, or 0.1–0.5 M). This technique effectively separates this compound from other charged impurities. For instance, DEAE-Sephadex A-25 chromatography has been reported to achieve this compound purity of 92.3%.
Table 2: Chromatographic Purification Techniques for this compound
| Method | Stationary Phase | Eluent/Buffer | Purity (%) | Yield (%) | Reference |
| Anion Exchange Chromatography | DEAE-Sephadex A-25 | 0.1–0.5 M NaCl | 92.3 | 0.2 | |
| Anion Exchange Chromatography | DEAE-52 anion-exchange column | Ultrapure water, 0.15 M NaCl, 0.3 M NaCl | - | - | |
| Gel Permeation Chromatography | Sephacryl S-400-HR | 50 mM potassium–phosphate buffer, pH 6.5, 0.2 M NaCl | - | - | invivochem.com |
| Gel Permeation Chromatography | Sepharose CL-4B | 0.2 M NaCl, pH 7 | - | - |
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is another common method for further purifying this compound, often used after initial extraction and precipitation steps wikipedia.orginvivochem.com. This technique separates molecules based on their size, allowing for the isolation of this compound fractions with specific molecular weights invivochem.com. Columns such as Sephacryl S-400-HR or Sepharose CL-4B are utilized, with elution buffers like 0.2 M NaCl invivochem.com.
Table 3: Monosaccharide Composition and Molecular Weight of this compound
| Monosaccharide Composition (Molar %) | Molecular Weight (kDa) | Reference |
| Mannose:Glucose:Galactose = 57:22:17 | 190–220 | |
| Mannose (86.87%), Glucose (12.68%), Arabinose (0.38%), Galactose (0.05%) | - | researchgate.net |
| Mannose (62.9%), Glucose (13.1%), Galactose (0.6%) | - | thegoodscentscompany.com |
| Mannose (97%) | 2,000–5,000 Mr | |
| - | ~1,000 | invivochem.com |
| - | 40–50 | mdpi.com |
| - | 45–81 (after heat treatment) |
Precipitation Methodologies (e.g., Ammonium Sulfate, Cetyltrimethylammonium Bromide)
Precipitation methods are widely applied for the separation and purification of this compound, often chosen for their cost-effectiveness and scalability.
Ammonium Sulfate Ammonium sulfate precipitation is a commonly adopted method for separating various plant polysaccharides into high-purity components, leveraging differences in their molecular weight and structure nih.govmdpi.com. This technique is also extensively used in biochemistry for protein purification by altering protein solubility openaccesspub.orgthermofisher.com. For this compound, ammonium sulfate fractionation at 40–60% saturation has been reported to precipitate approximately 85% of acetylated mannose residues benchchem.com.
Cetyltrimethylammonium Bromide (CTAB) Cetyltrimethylammonium Bromide (CTAB) is a detergent that selectively precipitates acidic polysaccharides, typically at a pH of 8.0 benchchem.com. In this compound research, CTAB has proven effective for concentrating chromatographic eluates and for the direct isolation and purification of this compound from crude ethanolic extracts researchgate.netsld.cusld.cusld.cu. Direct precipitation with CTAB (referred to as process 4 in some studies) offers significant advantages by decreasing operation time (e.g., 9 days compared to 15 days for SEC-based purification with CTAB, process 3) and reducing raw material costs sld.cusld.cu. Research has identified optimal conditions for CTAB precipitation, such as using a CTAB concentration of approximately 0.25% (w/v), which can achieve a precipitation yield of about 90.3% in terms of total hexoses sld.cu. The process often involves the addition of sodium tetraborate (B1243019) (borax) and subsequent treatment with calcium chloride (CaCl2) to separate the CTAB-borate complex sld.cusld.cu.
Table 1: Optimal CTAB Precipitation Conditions and Yield for this compound
| Parameter | Optimal Value/Condition | Precipitation Yield (Total Hexoses) | Reference |
| CTAB Concentration | 0.25% (w/v) | ~90.3% | sld.cu |
| Borax Concentration | 0.05 M | Improved recovery | sld.cu |
| Crude Material (Aloe gel) | 5 g/L | Improved recovery | sld.cu |
Post-Extraction Processing and Its Impact on this compound Structural Integrity and Bioactivity
After initial extraction and purification, post-extraction processing, particularly drying, plays a crucial role in preparing this compound for research and application. These processing steps can significantly influence the structural integrity and biological activity of the compound.
Drying Techniques for Research Material Preparation (e.g., Freeze-Drying, Spray-Drying, Refractance Window Drying)
Several drying techniques are commonly employed to prepare this compound research material, each with distinct effects on the final product. Freeze-drying (FD), including both industrial and laboratory scales, is a widely used method that dehydrates products at low temperatures nih.govmdpi.com. Spray-drying (SD) is another prevalent technique, characterized by high temperatures and short contact times, which yields polysaccharides with low water activity nih.gov. Other advanced drying methods include Refractance Window Drying (RWD) and Radiant Zone Drying (RZD) nih.govresearchgate.netscispace.comtandfonline.com. Supercritical CO2 drying technology has also been explored, particularly for the preparation of this compound aerogels, which exhibit higher surface porosity compared to hydrogels nih.gov.
Influence of Processing Parameters on this compound Molecular Characteristics
The conditions applied during different processing and drying procedures can profoundly affect the yield, structure, physical and chemical properties, and even the physiological and pharmacological properties of this compound nih.gov. Research indicates that various drying methods can lead to a considerable decrease in this compound yield, with reductions of approximately 40% observed across different techniques researchgate.net.
A critical impact of processing parameters is the degradation of this compound's molecular structure. This degradation not only affects the polysaccharide backbone, leading to significant losses of (1→4)-linked mannose units, but also impacts the side-chains formed by galactose researchgate.net. Furthermore, deacetylation of mannose units is a notable consequence of drying processes. Studies have shown varying degrees of deacetylation depending on the drying method: industrial freeze-drying (IFD) resulted in approximately 20% reduction in acetylation, while spray-drying (SD), refractance window drying (RWD), and radiant zone drying (RZD) promoted higher deacetylation, with reductions of 57%, 71%, and 67%, respectively researchgate.netscispace.com. This deacetylation is significant because the degree of acetylation plays an important role in the physical properties and biological activity of this compound mdpi.com. High temperatures and shear forces, particularly those present in spray-drying chambers, can also contribute to a significant reduction in the molecular weight of polysaccharides due to chain scission and the destruction of polysaccharide aggregation nih.gov.
Table 2: Impact of Different Drying Techniques on this compound Deacetylation
| Drying Technique | Reduction in Acetylation (%) | Reference |
| Industrial Freeze-Drying (IFD) | ~20 | scispace.com |
| Spray-Drying (SD) | ~57 | scispace.com |
| Refractance Window Drying (RWD) | ~71 | scispace.com |
| Radiant Zone Drying (RZD) | ~67 | scispace.com |
Research Advancements in this compound Yield Optimization and Scalability for Academic Investigations
Research efforts are continuously directed towards improving the yield and scalability of this compound production to facilitate more extensive academic investigations and potential applications.
Yield Optimization
Optimizing this compound yield involves careful control of extraction and purification parameters:
Extraction Parameters: As noted in Table 1, factors like temperature, time, and liquid-to-solid ratio significantly influence the yield of polysaccharides. For instance, an optimized water extraction process achieved a polysaccharide yield of 4.47% under specific conditions researchgate.net.
Plant Age and Light Intensity: Studies suggest that this compound is more abundant in three-year-old Aloe vera plants compared to two or four-year-old ones. Growing plants under increased light intensities has also been shown to result in higher this compound concentrations nih.gov.
Precipitation Optimization: Response surface methodology has been applied to optimize CTAB-induced this compound precipitation. For example, an optimization solution involving 0.11% CTAB, 6.30 g/L crude ethanolic extract concentration, and 0.06 M Borax resulted in a 38.53% this compound recovery sld.cu. This highlights the potential for significant yield improvements through process optimization.
Drying Processes: While essential, all drying processes, including spray drying and industrial freeze-drying, have been reported to significantly reduce the yield of this compound, sometimes by as much as ~40% nih.gov. This indicates a trade-off between drying efficiency and yield that researchers must consider.
Pasteurization: Interestingly, pasteurization methods have been shown to improve the yield of this compound, alongside causing physicochemical modifications nih.gov.
Table 1: Examples of Optimized Extraction and Precipitation Parameters for this compound Yield
| Parameter Type | Specific Parameter | Optimal Value/Condition | Observed Yield/Recovery | Reference |
| Extraction | Extraction Temperature | 95 °C | Up to 4.47% | researchgate.net |
| Extraction Time | 2.84 hours | Up to 4.47% | researchgate.net | |
| Liquid-to-Solid Ratio | 11.6:1 | Up to 4.47% | researchgate.net | |
| CTAB Precipitation | CTAB Concentration | 0.11% | 38.53% | sld.cu |
| Crude Extract Concentration | 6.30 g/L | 38.53% | sld.cu | |
| Borax Concentration | 0.06 M | 38.53% | sld.cu |
Scalability for Academic Investigations
The scalability of this compound production is a significant consideration for academic research, particularly for studies requiring larger quantities of purified material or for translational research moving towards clinical applications.
Challenges with Traditional Methods: Traditional methods like ion-exchange and gel permeation chromatography, while effective for purification, are often time-consuming, result in low yields, and are expensive, making them less practical for large-scale academic or industrial production mdpi.com.
Emerging Scalable Methods: The adoption of more efficient and environmentally friendly separation and purification methods, such as graded precipitation with organic reagents or ammonium sulfate, and membrane ultrafiltration, addresses some of these scalability concerns nih.govmdpi.com. Direct precipitation with CTAB, for instance, has demonstrated the ability to simplify the production process and reduce operational time and costs compared to SEC-based methods sld.cusld.cu.
Modified Aloe Polysaccharide (MAP): Innovations in processing, such as the development of Modified Aloe Polysaccharide (MAP) through unique processing methods, have aimed to enhance the active molecular weight fraction of this compound by up to 300%. This advancement is crucial for increasing the biological benefits and making this compound ingredients more effective for scientific research aloecorp.com.
Quality Control for Research: For this compound to be reliably used in academic investigations and clinical trials, consistent quality attributes are essential. Research focuses on characterizing this compound extracts using techniques like FT-IR, SEC-HPLC, RP-HPLC, and GC to ensure identity, purity, and molecular size distribution chula.ac.th. Establishing specifications for pharmaceutical-grade this compound is a critical step towards industrial scale manufacturing and reliable therapeutic use chula.ac.th.
Structural Elucidation and Characterization of Acemannan
Monosaccharide Compositional Analysis
The backbone and side chains of acemannan are composed of various monosaccharide units, with mannose being the most abundant.
Investigation of the Mannose Backbone Structure
This compound is characterized by a linear backbone predominantly composed of β-(1,4)-linked D-mannose residues researchgate.netfishersci.caciteab.commacsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgdsmz.dewikipedia.orgnih.govnih.govmpg.de. This β-(1,4) glycosidic bond configuration is a notable feature, as humans lack the enzymatic capability to degrade these specific linkages wikipedia.orgwikipedia.org. While mannose forms the primary structural unit, glucose residues are also interspersed within this β-(1,4) linked backbone macsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.nlfishersci.cafishersci.nlisotope-cmr.com. The ratio of mannose to glucose can vary significantly across different this compound preparations, with reported ratios ranging from 1:6 to 1:22, and in some instances, a mannose-to-glucose ratio of approximately 31:1 has been observed fishersci.nlwikipedia.org.
Identification of Side Chain Glycosyl Residues (e.g., Glucose, Galactose, Arabinose, Xylose)
Mannose consistently represents the major sugar component in this compound, with reported molar percentages typically ranging from 57% to 96% fishersci.nlfishersci.no. Glucose is also a significant constituent, with its molar percentage varying from 0.05% to 22% fishersci.nlfishersci.no. Galactose is commonly found as a side chain, often linked via α-(1,6) glycosidic bonds, and its presence can range from 0.05% to 17% macsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.nlfishersci.cafishersci.nlisotope-cmr.comwikipedia.orgfishersci.no. Minor monosaccharide components, such as arabinose and xylose, are also identified, typically in amounts less than 1%, though their exact proportions can vary wikipedia.orgfishersci.nlfishersci.nlfishersci.nowikipedia.orgnih.gov. Trace amounts of other sugars like rhamnose and fucose have also been reported in some analyses of this compound fishersci.nlfishersci.nlfishersci.at.
The typical monosaccharide composition of this compound is summarized in the table below:
| Monosaccharide | Typical Molar Percentage Range (%) | Role in this compound Structure |
| Mannose | 57 - 96 fishersci.nlfishersci.no | Primary backbone unit researchgate.netwikipedia.orgwikipedia.orgwikipedia.org |
| Glucose | 0.05 - 22 fishersci.nlfishersci.no | Interspersed in backbone wikipedia.orgwikipedia.orgwikipedia.orgfishersci.nl |
| Galactose | 0.05 - 17 fishersci.nlfishersci.no | Side chain component wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org |
| Arabinose | < 1 (minor component) fishersci.nlfishersci.no | Minor side chain component fishersci.cafishersci.nl |
| Xylose | < 1 (minor component) fishersci.nlfishersci.no | Minor component fishersci.nlwikipedia.org |
| Rhamnose | Trace amounts fishersci.nlfishersci.nlfishersci.at | Trace component fishersci.nlfishersci.nlfishersci.at |
| Fucose | Trace amounts fishersci.nlfishersci.nlfishersci.at | Trace component fishersci.nlfishersci.nlfishersci.at |
Glycosidic Linkage Analysis
Characterization of Beta-(1,4) Glycosidic Linkages
The predominant glycosidic linkage forming the linear backbone of this compound is the β-(1,4) bond, connecting mannose residues and interspersed glucose units researchgate.netfishersci.caciteab.commacsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgdsmz.dewikipedia.orgnih.govnih.govmpg.dewikipedia.org. This specific linkage type is crucial for the structural integrity of the polysaccharide. Research indicates that the human body lacks the necessary enzymes to break down these β-(1,4) glycosidic bonds, contributing to this compound's unique properties and stability within biological environments wikipedia.orgwikipedia.org.
Analysis of Alpha-(1,6) Glycosidic Linkages in Branching
Branching in the this compound polysaccharide primarily occurs through α-(1,6) glycosidic linkages macsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.org. These branches typically consist of single galactose units attached to the mannose backbone, often at the C-6 position of the mannosyl residues macsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgisotope-cmr.comwikipedia.org. In addition to galactose, α-L-arabinose residues linked via O-6 have also been identified as side chain components fishersci.cafishersci.nl. Some studies suggest that branching can also occur at the O-2 or O-3 positions of the 4-linked mannosyl residues, contributing to the complex branching pattern of this compound fishersci.nl.
Determination of Degree of Acetylation and Acetyl Group Distribution
This compound is notably characterized by its high degree of acetylation, which significantly influences its physicochemical and biological properties researchgate.netfishersci.caciteab.commacsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgnih.govmpg.defishersci.cafishersci.campg.de. Acetyl groups are typically found attached to the C-2 and C-3 positions of the mannose residues within the polysaccharide backbone macsenlab.comwikipedia.orgwikipedia.orgwikipedia.org. Some investigations also indicate the presence of acetyl groups at the C-6 position fishersci.caisotope-cmr.com. The ratio of acetyl groups to mannose monomers can be approximately 1:1 wikipedia.orgwikipedia.orgfishersci.campg.de.
Research findings suggest that the distribution of these acetyl groups along the polysaccharide chain is often non-homogeneous, with both highly acetylated and non-acetylated oligosaccharide fragments being observed fishersci.cafishersci.nl. The degree of acetylation (DA) is a critical determinant of this compound's functional attributes, impacting properties such as solubility, thermal stability, and immunostimulatory activity wikipedia.orgwikipedia.orgnih.govfishersci.nlfishersci.cafishersci.cafishersci.be. Analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to determine the degree of acetylation and to elucidate the positions of acetyl group attachment wikipedia.orgfishersci.no.
Assessment of this compound Macromolecular Conformation and Homogeneity
The macromolecular conformation and homogeneity of this compound are crucial aspects that influence its physicochemical properties and biological activities mdpi.comnih.govnih.gov. This compound typically exhibits molecular weights ranging from approximately 40–1600 kDa, although some studies report ranges of 40–50 kDa or even above 2 million daltons for certain fractions mdpi.combenchchem.commdpi.comresearchgate.netgoogle.com. The polydispersity index (Ip or Mw/Mn), which indicates the heterogeneity of molecular size distribution, has been reported for this compound, with values around 1.9 suggesting a heterogeneous size distribution researchgate.net.
The degree of acetylation (DA) is a significant factor affecting this compound's conformation and homogeneity. Deacetylation, often achieved by treating this compound with NaOH, can alter its water solubility, three-dimensional structure, and molecular packing mdpi.com. Studies have shown that different processing conditions, such as drying methods, can impact the degree of acetylation, which in turn affects the polysaccharide's viscosity and thermal stability mdpi.comnih.gov. For instance, industrial freeze-drying can reduce the degree of acetylation by about 20% mdpi.com. The distribution of acetyl groups and galactosyl units along the main chain significantly influences the physical and biological characteristics of this compound mdpi.com.
| Characteristic | Value | Unit | Reference |
| Molecular Weight (Mw) | 1500 | kDa | researchgate.net |
| Number-average Molecular Weight (Mn) | 870 | kDa | researchgate.net |
| Polydispersity Index (Ip) | 1.9 | - | researchgate.net |
| Degree of Acetylation (DA) | 1.31 ± 0.01 | - | researchgate.net |
Advanced Spectroscopic Characterization Techniques for this compound Structure
Spectroscopic techniques are indispensable tools for elucidating the structural characteristics of this compound, providing insights into its functional groups, linkage types, and conformational features mdpi.comnih.govnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is widely employed to determine the anomeric structure, position, and linkage sequence of glycosyl residues in this compound mdpi.comnih.gov. ¹H-NMR spectra reveal signals corresponding to the protons of acetyl groups and glycoside units researchgate.net. For instance, CH₃ resonances of this compound acetylation are typically observed around 2.1-2.11 ppm amazonaws.com. Different positions of acetyl groups can lead to multiple signals for methyl groups in the ¹H-NMR spectrum, such as at 2.15, 2.10, 2.19, and 2.18 ppm core.ac.uk.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule irisotope.com. The ¹³C-NMR spectrum of this compound typically shows a major anomeric signal at 100.2 ppm, attributed to C-1 of β-mannopyranosyl units core.ac.uk. Signals for methyl carbons of acetyl groups can be observed around 20.2, 20.0, and 20.5 ppm, while carboxyl carbons appear at 173.8 and 173.0 ppm, confirming the presence of an acetylated mannan (B1593421) core.ac.uk. Furthermore, ¹³C-NMR results have indicated that this compound contains a single-chain backbone of β-(1,4) mannose with β-(1,4) glucose inserted into the backbone and α-(1,6) galactose branching from the backbone nih.gov. Two-dimensional NMR experiments, such as ¹H/¹H COSY and ¹H/¹³C HSQC, are used for more detailed assignments of the spectra core.ac.uk.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Detection
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are commonly used for the detection of functional groups in this compound mdpi.comnih.gov. The presence of the -OH functional group is indicated by a broad absorption band, typically around 3296 cm⁻¹ usk.ac.id. A peak at wave number 1633 cm⁻¹ is indicative of the -C=O functional group, confirming the presence of this compound and other polysaccharides usk.ac.id. Other characteristic peaks, such as those around 1257, 1080, and 1035 cm⁻¹, suggest the presence of C-O-C glycosidic groups in deacetylated polysaccharides usk.ac.id. FT-IR analysis can also be used to assess the degree of acetylation of this compound mdpi.combenchchem.com.
Chromatographic Techniques for this compound Structural Analysis
Chromatographic techniques are essential for the separation, purification, and structural analysis of this compound, particularly for assessing its homogeneity and molecular weight distribution mdpi.comnih.govnih.gov.
High-Performance Liquid Chromatography (HPLC) is frequently used to measure the homogeneity and molecular weight of this compound mdpi.comnih.gov. HPLC separates components based on their chemical properties, such as polarity and charge malvernpanalytical.com.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is primarily employed to determine the molecular weight and size of macromolecules, including natural polymers like this compound mdpi.comnih.govmalvernpanalytical.comlcms.cz. In GPC/SEC, separation occurs based on molecular size, with larger molecules eluting first malvernpanalytical.com. SEC-MALLS (Size Exclusion Chromatography with Multi-Angle Laser Light Scattering) is a powerful combination used to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Ip) of this compound researchgate.net.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a preferred technique for carbohydrate analysis, including the separation of complex mixtures of carbohydrates like those found in this compound hydrolysates nih.govchromatographyonline.com. HPAEC-PAD allows for the direct analysis of underivatized carbohydrates by separating them based on their weak acid properties in a high pH eluent chromatographyonline.comdiva-portal.org. This technique is useful for determining the monosaccharide composition of this compound after complete hydrolysis mdpi.comnih.gov.
High-Performance Gel Permeation Chromatography (HPGPC) for Molecular Weight Distribution
High-Performance Gel Permeation Chromatography (HPGPC) is a widely utilized technique for assessing the homogeneity and molecular weight (MW) distribution of this compound nih.govannexpublishers.commdpi.com. This method separates molecules based on their hydrodynamic volume, allowing for the determination of their size distribution in solution. Research indicates that this compound typically exhibits a broad molecular weight range, reflecting its highly dispersed polymeric nature, varying from thousands to millions of Daltons This compound.com. Reported average molecular weights for this compound can vary significantly depending on the source and extraction methods, with ranges commonly cited between 1000–1600 kDa nih.govmdpi.com and 150–1500 kDa chula.ac.th. For instance, one study estimated the relative molecular weight of this compound by HPGPC to be 3.38 × 10^5 Da (338 kDa) researchgate.net. Furthermore, post-harvest processing, such as pasteurization, has been shown to influence the molecular weight of this compound, potentially increasing its average MW (e.g., from 45 kDa to 81 kDa) due to structural modifications like deacetylation and the loss of galactose-rich side chains benchchem.com.
Table 1: Reported Molecular Weight Ranges of this compound by HPGPC
| Method | MW Range (kDa) | Reference |
| HPGPC | 1000–1600 | nih.govmdpi.com |
| HPGPC | 190–220 | benchchem.com |
| HPGPC | 150–1500 | chula.ac.th |
| HPGPC | 338 | researchgate.net |
Size Exclusion Chromatography–Multi-Angle Laser Light Scattering–Differential Refractive Index (SEC-MALS-DRI)
Size Exclusion Chromatography coupled with Multi-Angle Laser Light Scattering and Differential Refractive Index (SEC-MALS-DRI) provides an absolute method for the comprehensive characterization of this compound's molar mass, size, conformation, and conjugation ratio wyatt.comlcms.cz. Unlike conventional SEC, which relies on column calibration, SEC-MALS-DRI directly measures the molecular weight, thereby overcoming the inherent limitations of column-based assumptions rsc.org. In this setup, the SEC component separates molecules based on their hydrodynamic volume, while the MALS detector quantifies the intensity of scattered light, and the dRI detector measures the concentration of the eluting sample wyatt.comrsc.orgwyatt.com. This combination allows for precise determination of molecular parameters independent of molecular shape or non-ideal column interactions wyatt.com. Recent research has increasingly adopted SEC-MALS-DRI for the characterization of Aloe vera polysaccharides, including this compound annexpublishers.commdpi.com. Using SEC-MALS-DRI, this compound has been reported to have molecular weights ranging from 281 kDa to 1100 kDa benchchem.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysate Analysis and Linkage Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the detailed analysis of this compound's monosaccharide composition and glycosidic linkage types. After complete hydrolysis of this compound, typically with trifluoroacetic acid, the resulting monosaccharide hydrolysate is separated and analyzed by GC-MS to identify and quantify the constituent sugars nih.govacs.organnexpublishers.combenchchem.com.
Methylation analysis, when combined with GC-MS, serves as a highly effective method for determining the specific linkage types of glycosyl residues and elucidating the branching patterns within the polysaccharide's main and side chains nih.govresearchgate.netannexpublishers.com. This technique involves methylating free hydroxyl groups, hydrolyzing the methylated polysaccharide, and then analyzing the resulting partially methylated alditol acetates by GC-MS. Through such analyses, it has been confirmed that this compound possesses a core backbone of β-(1,4)-linked mannose residues. Glucose units are also integrated into this β-(1,4) backbone, and α-(1,6) galactose residues form branches extending from the main chain nih.govacs.org.
Detailed linkage analyses have provided specific insights into the distribution of these linkages. For example, studies have identified the following proportions of linked monosaccharides: 4-Manp (53%), Manp-(1→ residues (26%), 2,4-Manp (3%), 3,4-Manp (1%), 4,6-Manp (1%), 4-Glcp (5%), 4-Xylp (1%), Xylp-(1→ residues (2%), and Galp-(1→ residues (5%) nih.gov. GC-MS also consistently reveals the predominant monosaccharide ratios, with mannose being the most abundant benchchem.com.
Table 2: Monosaccharide Composition and Linkage Types of this compound by GC-MS
| Monosaccharide | Typical Range (%) benchchem.com | Specific Linkage Types (%) nih.gov |
| Mannose | 57–86.87 | 4-Manp (53%), Manp-(1→ (26%), 2,4-Manp (3%), 3,4-Manp (1%), 4,6-Manp (1%) |
| Glucose | 0.05–22 | 4-Glcp (5%) |
| Galactose | 3.9–17 | Galp-(1→ (5%) |
| Xylose | <1 | 4-Xylp (1%), Xylp-(1→ (2%) |
| Arabinose | <1 | (Not specified in percentages) |
Establishing Structure-Function Relationships in this compound Bioactivity
The biological activities of this compound are intrinsically linked to its structural characteristics, including its molecular weight, degree of branching, degree of polymerization, types of glycosidic bonds, monosaccharide composition, and spatial conformation nih.gov. Understanding these structure-function relationships is crucial for optimizing its therapeutic potential.
A key structural feature influencing this compound's bioactivity is its degree of acetylation (DA) benchchem.com. Research indicates that a higher degree of acetylation can significantly enhance its immunostimulatory activity scholarsportal.inforesearchgate.netfrontiersin.org. Conversely, the removal of O-acetyl groups has been shown to result in a reduction of immunomodulatory effects, while an over-acetylated polysaccharide can exhibit stronger immunomodulatory properties frontiersin.org. This suggests that the presence and distribution of acetyl groups play a direct role in modulating this compound's biological responses frontiersin.org.
Beyond acetylation, other structural parameters also contribute to bioactivity. Studies propose that lower branching and shorter chain lengths, in conjunction with higher acetylation, tend to promote the immunostimulatory activity of this compound scholarsportal.inforesearchgate.net. The molecular weight distribution is another critical factor, particularly concerning its ability to promote cell proliferation and wound healing chula.ac.th. Research has identified an optimal molecular size range for maximum immunomodulatory activity, typically between 5 kDa and 400 kDa This compound.com. Polysaccharides with molecular weights exceeding 400 kDa tend to exhibit only marginal immunomodulatory activity, whereas those smaller than 400 kDa demonstrate potent effects This compound.com. This highlights that a higher proportion of smaller molecular weight this compound (e.g., below 100 kDa) may correlate with enhanced biological activity chula.ac.th.
The immunomodulatory effects of this compound are partly attributed to the recognition of its terminal mannose residues by macrophages, which perceive them as foreign substances good-days.ro. Furthermore, variations in processing methods and the degree of deacetylation can lead to different surface structures of this compound, such as granular, porous, or sheet-like forms, which can in turn influence its physicochemical properties and biological interactions nih.gov.
Mechanistic Investigations of Acemannan Biological Activities in Vitro Studies
Immunomodulatory Mechanisms of Acemannan at the Cellular Level
This compound, a complex acetylated mannan (B1593421) extracted from the gel of the Aloe vera leaf, has been the subject of numerous in vitro investigations to elucidate its immunomodulatory properties. tamu.edunih.gov These studies reveal that its biological effects are not direct but are mediated through the activation of key immune cells, such as macrophages and dendritic cells. researchgate.netkoreascience.kr The mechanisms involve a cascade of cellular and molecular events, from the modulation of immune cell populations and their functions to the regulation of signaling molecules and pathways.
In vitro research demonstrates that this compound is a potent activator of several crucial immune cell populations, initiating a broad-spectrum immune response.
Macrophages: this compound is a significant macrophage-activating agent. tamu.edu Studies using the murine macrophage cell line RAW 264.7 have shown that this compound stimulates morphological changes, increases surface molecule expression, and enhances functional activity. nih.gov However, its full potential is often realized in the presence of a second signal, such as interferon-gamma (IFN-γ), which leads to a more robust activation, characterized by increased cell size and cytoplasmic spreading. tamu.edu This activation is central to many of this compound's subsequent immunomodulatory effects. nih.gov
Dendritic Cells (DCs): As the most potent antigen-presenting cells, DCs are critical for initiating primary immune responses. This compound has been shown to induce the phenotypic and functional maturation of immature DCs derived from mouse bone marrow cells. nih.govresearchgate.net This maturation process is essential for an effective adaptive immune response. The adjuvant activity of this compound is believed to be, at least in part, due to its ability to promote the differentiation of these key cells. nih.gov
Lymphocytes: this compound influences lymphocyte activity, which is critical for specific immunity. In vitro studies have confirmed its immunomodulatory activity on splenic lymphocytes. researchgate.net It has been shown to enhance the lymphocyte response to alloantigens, suggesting a role in augmenting T-cell mediated immunity. researchgate.net Furthermore, this compound treatment has been associated with an increased capacity of splenocytes to proliferate in response to T-cell mitogens. nih.gov
A primary mechanism of this compound's immunomodulatory action is its ability to induce the production and release of various cytokines, which are signaling proteins that orchestrate the immune response.
In vitro exposure of macrophage cell lines, such as RAW 264.7, to this compound results in the dose-dependent production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net this compound is also known to stimulate macrophages to produce monokines like Interleukin-1 (IL-1). nih.gov These cytokines play a pivotal role in mediating inflammation, activating other immune cells, and are crucial for wound healing processes. researchgate.netresearchgate.net The release of these signaling molecules is a direct consequence of macrophage activation by this compound. Some studies have also noted that polysaccharides from Aloe vera influence the secretion of IFN-γ. researchgate.net However, other research indicates that under certain conditions, this compound can also have a down-regulatory effect, reducing the expression of IL-6 following specific stimuli. tandfonline.com
| Cell Line | Cytokine | Observed Effect | Reference |
|---|---|---|---|
| RAW 264.7 (Murine Macrophage) | IL-6 | Dose-dependent increase in production | nih.gov |
| RAW 264.7 (Murine Macrophage) | TNF-α | Dose-dependent increase in production | nih.gov |
| Macrophages | IL-1 | Stimulated production | nih.gov |
| Macrophages | IFN-γ | Influenced secretion | researchgate.net |
This compound significantly influences the production of reactive molecules like nitric oxide (NO) and reactive oxygen species (ROS), which are vital for immune defense.
Nitric Oxide (NO) Production: In vitro studies have consistently shown that this compound induces NO production in macrophages. elsevierpure.comnih.gov This effect is particularly pronounced when macrophages are co-stimulated with IFN-γ. tamu.edunih.gov The increased synthesis of NO is preceded by the enhanced expression of messenger RNA (mRNA) for the inducible form of nitric oxide synthase (iNOS), indicating that this compound's effect occurs at the transcriptional level. nih.gov This NO production is a key component of the cytotoxic activity of activated macrophages against pathogens and tumor cells. researchgate.netnih.gov
Modulation of Reactive Oxygen Species (ROS): this compound exhibits a dual role concerning ROS. On one hand, it can stimulate the respiratory burst in macrophages, a process that generates ROS to kill pathogens like Candida albicans. nih.gov On the other hand, this compound possesses antioxidant properties, demonstrating an ability to clear oxidative radicals. springermedizin.denih.gov This suggests that this compound can both utilize ROS for antimicrobial activity and protect host cells from excessive oxidative damage. springermedizin.de
The activation of immune cells by this compound is believed to be mediated through pattern recognition receptors, such as Toll-like receptors (TLRs), which recognize conserved molecular structures on microbes. While the precise interactions are still under investigation, evidence suggests that this compound engages these pathways. As a mannan, this compound is recognized by mannose receptors on the surface of macrophages, an interaction that can trigger downstream signaling. elsevierpure.comnih.govnih.gov Research on other mannans and mannan-binding lectins has shown direct interaction with TLR4, a key receptor for bacterial lipopolysaccharide (LPS), which suggests a potential mechanism for this compound. nih.gov The activation of macrophages by this compound, leading to NO production, involves the nuclear factor-kappa B (NF-κB) transcription factor, a critical downstream component of TLR signaling pathways. nih.gov Some studies have also found a high binding affinity between this compound molecules and TLR5. nih.gov
For an effective adaptive immune response to be initiated, antigens must be processed and presented by antigen-presenting cells (APCs) like dendritic cells and macrophages. In vitro studies show that this compound significantly enhances this process.
Treatment of immature dendritic cells with this compound leads to their maturation, which is characterized by the upregulation of molecules essential for antigen presentation. nih.gov Phenotypic analysis confirms an increased expression of Major Histocompatibility Complex (MHC) class II molecules, which present processed antigens to T-helper cells. nih.govnih.gov Concurrently, this compound increases the expression of crucial co-stimulatory molecules, including B7-1 (CD80), B7-2 (CD86), and CD40. nih.govnih.gov These molecules are necessary to provide the second signal required for the full activation of T lymphocytes, preventing anergy and promoting a robust immune response.
| Surface Molecule | Function | Effect of this compound | Reference |
|---|---|---|---|
| MHC Class II | Antigen Presentation | Increased Expression | nih.gov |
| B7-1 (CD80) | Co-stimulation of T-cells | Increased Expression | nih.govnih.gov |
| B7-2 (CD86) | Co-stimulation of T-cells | Increased Expression | nih.govnih.gov |
| CD40 | Co-stimulation | Increased Expression | nih.govnih.gov |
| CD54 (ICAM-1) | Cell Adhesion | Increased Expression | nih.gov |
Phagocytosis, the process by which cells engulf and digest foreign particles, cellular debris, and pathogens, is a fundamental innate immune function. This compound has been shown to directly enhance the phagocytic capabilities of macrophages in vitro.
Studies exposing murine peritoneal macrophages to this compound demonstrated a marked increase in their ability to phagocytose yeast particles (Candida albicans and Saccharomyces cerevisiae). nih.govresearchgate.net In one study, this compound-treated cultures showed a phagocytosis rate of 45% compared to 25% in control cultures. nih.gov This upregulation of phagocytic activity is a critical first line of defense, contributing to the clearance of infections and the initiation of the broader immune response. nih.govresearchgate.net
Cellular Proliferation and Differentiation Modulation by this compound
This compound, a polysaccharide extracted from Aloe vera gel, has been the subject of numerous in vitro studies to elucidate its mechanisms of action on cellular behavior. Research indicates that this complex carbohydrate plays a significant role in modulating cellular proliferation and differentiation, particularly in cell types crucial for tissue regeneration and wound healing.
In vitro investigations have demonstrated that this compound can directly stimulate the proliferation of fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM). One study found that this compound at concentrations ranging from 2 to 16 mg/ml significantly induced the proliferation of gingival fibroblasts. jst.go.jp This proliferative effect is coupled with the enhanced synthesis of key ECM components. The same research revealed that this compound treatment significantly stimulated the expression of type I collagen, a foundational structural protein in connective tissues. jst.go.jp The upregulation of both fibroblast numbers and their collagen-producing activity suggests a direct mechanism by which this compound supports the structural integrity and repair of tissues.
This compound has shown significant potential in promoting the differentiation of cells responsible for bone and cementum formation. Studies on immortalized human cementoblasts revealed that this compound treatment stimulates proliferation and differentiation. academicjournals.org This is evidenced by a dose-dependent increase in alkaline phosphatase (ALP) activity, an early marker for these cell types' differentiation. academicjournals.org Furthermore, this compound was found to significantly increase the expression of osteopontin (B1167477) (OPN) and type I collagen, both critical proteins in the formation of mineralized tissue matrices. academicjournals.org This induction of a differentiated phenotype ultimately leads to functional mineral deposition, as confirmed by Alizarin Red staining, which showed a significant increase in mineralization in cementoblast cultures treated with this compound. academicjournals.org Similar effects have been observed in osteoblastic cells, indicating a broader role for this compound in hard tissue regeneration. researchgate.net
A key mechanism behind this compound's regenerative potential lies in its influence on mesenchymal stem cells. In vitro studies using primary rat bone marrow stromal cells (BMSCs), a type of mesenchymal stem cell, have shown that this compound can act as a bioactive molecule to induce bone formation. nih.govresearchgate.net Treatment with this compound significantly increases BMSC proliferation and steers their differentiation toward an osteoblastic lineage. nih.govresearchgate.netsigmaaldrich.com This commitment to the osteoblast pathway is confirmed by the upregulation of bone-specific markers and increased mineralization in BMSC cultures exposed to this compound. nih.govjeffreydachmd.com These findings suggest that this compound can function as a biomaterial that actively stimulates the commitment of progenitor cells to a bone-forming lineage, thereby promoting bone regeneration. nih.govresearchgate.net
This compound's influence on cellular activity is mediated, in part, by its ability to regulate the expression of crucial growth factors and morphogenetic proteins. It has been repeatedly shown to upregulate the expression of Bone Morphogenetic Protein-2 (BMP-2), a potent osteoinductive factor, in BMSCs, dental pulp cells, and fibroblasts. nih.govsemanticscholar.orgnih.govnih.gov Additionally, this compound stimulates the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis, which is essential for supplying nutrients to regenerating tissues. jst.go.jpnih.govsemanticscholar.org Other growth factors are also modulated by this compound. For instance, it has been shown to stimulate Keratinocyte Growth Factor-1 (KGF-1) expression in gingival fibroblasts and Growth Differentiation Factor 5 (GDF-5) in BMSCs and periodontal ligament cells. jst.go.jpmdpi.com This coordinated upregulation of various growth factors creates a favorable microenvironment for tissue repair and regeneration.
Table 1: Effect of this compound on Key Growth Factors and Morphogenetic Proteins (In Vitro)
| Growth Factor/Protein | Cell Type | Observed Effect |
| BMP-2 | Bone Marrow Stromal Cells (BMSCs) | Significantly increased expression. nih.govsigmaaldrich.comjeffreydachmd.com |
| Dental Pulp Cells | Increased expression. nih.gov | |
| Pulpal and Periodontal Fibroblasts | Upregulated mRNA expression. nih.gov | |
| VEGF | Bone Marrow Stromal Cells (BMSCs) | Significantly increased expression. nih.govsigmaaldrich.com |
| Gingival Fibroblasts | Significantly stimulated expression. jst.go.jp | |
| KGF-1 | Gingival Fibroblasts | Significantly stimulated expression. jst.go.jp |
| GDF-5 | Bone Marrow Stromal Cells (BMSCs) | Upregulated expression. mdpi.com |
| Periodontal Ligament Cells | Upregulated expression. mdpi.com |
Antioxidant Mechanisms of this compound
Beyond its role in cell proliferation and differentiation, this compound also exhibits protective antioxidant properties. This activity is attributed to its chemical structure and its ability to neutralize damaging free radicals.
In vitro assays have confirmed that this compound possesses direct free radical scavenging capabilities. researchgate.net The acetyl groups present in the polysaccharide structure are thought to act as proton donors, which can inhibit free radical reactions. nih.gov One study using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound has a high and stable antioxidant activity, achieving a radical clearance rate of 45% over a 24-hour period. springermedizin.denih.gov This performance was notable when compared to other known antioxidants. While substances like malvidin (B83408) showed a higher initial clearance rate, this compound's activity was more sustained, eventually surpassing that of Coenzyme Q10 and malvidin over the extended time frame. springermedizin.denih.gov This long-term scavenging ability highlights this compound's potential to provide lasting protection against oxidative damage in a biological setting. springermedizin.denih.gov
Table 2: Comparative Antioxidant Activity of this compound
| Compound | Maximum Radical Clearance Rate | Time-Dependent Activity Profile |
| This compound | 45% springermedizin.denih.gov | Showed an increasing trend over 24 hours, with higher clearance than Malvidin and CoQ10 at later time points. springermedizin.denih.gov |
| Malvidin | Not specified, but initially higher than this compound. springermedizin.denih.gov | Highest clearance rate in the first 30 minutes. springermedizin.denih.gov |
| Coenzyme Q10 (CoQ10) | Not specified, but initially higher than this compound. springermedizin.denih.gov | Showed a decreasing trend in clearance after the initial hours. springermedizin.denih.gov |
Metal Ion Chelating Properties
This compound, a polysaccharide derived from Aloe vera, has demonstrated metal ion chelating properties in various in vitro studies. This ability to bind with metal ions is a significant aspect of its antioxidant activity. Research has confirmed the chelating and iron ion reduction capabilities of this compound. semanticscholar.orgresearchgate.net The mechanism behind this is attributed to the functional groups present in the polysaccharide structure. Specifically, the hydroxyl groups on the this compound molecule are believed to participate in the chelation of metal ions, thereby inhibiting the Fenton reaction, a major source of free radicals. nih.gov
The chelation of metal ions like iron (Fe²⁺) is crucial as these ions can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide. By sequestering these metal ions, this compound can prevent the initiation of oxidative chain reactions, thus protecting cells and tissues from oxidative damage. While the primary focus of research has been on iron, the complex structure of this compound suggests potential interactions with other transition metals as well.
| Metal Ion | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Iron (Fe²⁺) | Chelating activity and reduction ability verified. | Hydroxyl groups on the this compound molecule bind to iron ions, inhibiting the Fenton reaction. | semanticscholar.orgresearchgate.netnih.gov |
Protection Against Oxidative Stress at the Cellular Level
In vitro studies have consistently shown that this compound possesses significant antioxidant properties, enabling it to protect cells against oxidative stress. This protective effect is achieved through multiple mechanisms, including the scavenging of free radicals and the mitigation of cellular damage induced by oxidizing agents. semanticscholar.orgspringermedizin.de
Research has demonstrated this compound's ability to scavenge various free radicals. semanticscholar.org The acetyl groups of this compound are thought to play a role in its free radical scavenging activity. nih.gov Furthermore, this compound has been shown to aid in the recovery of cells from damage caused by hydrogen peroxide (H₂O₂), a common reactive oxygen species. nih.gov In experiments with cell cultures, pretreatment with this compound has been observed to reduce the oxidative damage induced by γ-radiation. nih.gov This radioprotective effect is linked to its ability to scavenge free radicals and activate macrophages. nih.gov
| Study Focus | Key Findings | Cell Type/Model | Reference |
|---|---|---|---|
| Free Radical Scavenging | Demonstrated scavenging effects on free radicals. | In vitro chemical assays | semanticscholar.org |
| Recovery from H₂O₂-induced damage | Successfully recovered cell damage after H₂O₂ pre-treatment. | Cell culture | nih.gov |
| Radioprotection | Reduced γ-radiation-induced oxidative damage. | Mice | nih.gov |
Antiviral Mechanisms of this compound (Cellular and Molecular Levels)
Interference with Viral Replication Pathways
This compound has been shown to interfere with the replication of several viruses in vitro, although its mechanisms are often indirect and linked to its immunomodulatory properties. Some studies suggest that this compound can inhibit the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). researchgate.net This inhibition is primarily attributed to the enhancement of the host's immune response rather than a direct antiviral effect. researchgate.net
For instance, this compound has been reported to inhibit the replication of the AIDS virus in vitro. The combination of this compound with suboptimal concentrations of azidothymidine (AZT) has been shown to synergistically inhibit HIV-1 production. nih.gov This suggests that this compound may work through pathways that are complementary to those of traditional antiviral drugs. While the precise molecular interactions are still under investigation, the evidence points towards this compound's ability to modulate host cell processes that are crucial for viral replication.
Modification of Virus-Mediated Glycosylation Processes
A significant aspect of this compound's antiviral activity appears to be its ability to modify the glycosylation of viral proteins. Glycosylation is a critical post-translational modification that many viruses utilize to ensure the proper folding, stability, and function of their envelope proteins, which are often essential for host cell invasion and evasion of the host immune system.
It has been hypothesized that this compound can alter the glycosylation of the HIV-1 glycoprotein (B1211001). nih.gov This alteration of viral glycoprotein synthesis is a specific antiviral activity manifested by this compound. By interfering with the normal glycosylation process, this compound may lead to the production of defective or non-infectious viral particles. This mechanism highlights a more direct antiviral action of this compound, targeting a key step in the viral life cycle.
Antitumor Mechanisms of this compound (Non-Cytotoxic Pathways)
Immunomodulatory Effects within the Tumor Microenvironment
The primary antitumor mechanism of this compound is not direct cytotoxicity to cancer cells but rather the modulation of the immune system within the tumor microenvironment. This compound is recognized for its ability to activate various immune cells, particularly macrophages. semanticscholar.org This activation leads to a cascade of downstream effects that can create a less favorable environment for tumor growth.
Upon activation by this compound, macrophages are stimulated to produce a range of cytokines, including interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). semanticscholar.org These cytokines can, in turn, stimulate other immune cells and have been shown to induce necrosis in tumors. semanticscholar.org this compound can also enhance the activity of cytotoxic T cells, which are crucial for recognizing and eliminating cancer cells. semanticscholar.org By shifting the balance of the tumor microenvironment towards an anti-tumor immune response, this compound can inhibit tumor progression. This immunomodulatory approach is a key feature of its non-cytotoxic antitumor activity.
| Immune Cell Type | Effect of this compound | Downstream Anti-Tumor Effect | Reference |
|---|---|---|---|
| Macrophages | Activation and stimulation of cytokine production (IL-1, TNF-α). | Induction of tumor necrosis and stimulation of other immune cells. | semanticscholar.org |
| Cytotoxic T cells | Enhanced activity. | Increased recognition and killing of tumor cells. | semanticscholar.org |
Induction of Apoptosis Signaling Pathways (e.g., Caspase Activation)
This compound, a polysaccharide derived from Aloe vera, has been investigated for its potential to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. In vitro studies have demonstrated that a processed Aloe vera gel rich in this compound can promote apoptosis in colon cancer cells. acs.org This pro-apoptotic effect is partly attributed to the downregulation of nuclear factor kappa B (NF-κB) activation, a key transcription factor involved in cell survival and proliferation. acs.org Furthermore, this compound has been observed to induce the expression and phosphorylation of certain cytokines, which in turn can trigger apoptotic cascades. acs.org
A central mechanism in the execution of apoptosis is the activation of caspases, a family of cysteine proteases. Research on a mouse colorectal cancer model has shown that administration of this compound led to an increased expression of caspase-3 protein, a critical executioner caspase. acs.org The intrinsic, or mitochondrial, pathway of apoptosis is a major route for caspase-3 activation. This pathway involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate the caspase cascade. researchgate.net While some natural compounds are known to induce apoptosis via caspase activation, it is noteworthy that one study reported that this compound did not induce apoptosis in the cell line under their investigation, suggesting that its effects may be cell-type specific or dependent on experimental conditions. researchgate.netnih.gov
Regulation of Angiogenesis-Related Factors (e.g., Matrix Metalloproteinases, Vascular Endothelial Growth Factor)
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth. This compound has been shown to modulate key factors involved in this process in vitro. One of the most significant of these is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels. Studies have demonstrated that this compound can stimulate the expression of VEGF in human gingival fibroblasts. researchgate.netnih.gov This suggests a role for this compound in promoting vascularization, which is essential for wound healing and tissue regeneration.
In addition to growth factors, the degradation and remodeling of the extracellular matrix are critical steps in angiogenesis. This process is mediated by a family of enzymes known as matrix metalloproteinases (MMPs). Research has indicated that a fraction of Aloe vera gel containing this compound can enhance the messenger RNA (mRNA) expression of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. mdpi.com MMP-2 plays a significant role in the degradation of type IV collagen, a major component of the basement membrane, thereby facilitating endothelial cell migration and invasion during angiogenesis. mdpi.com
The following table summarizes the observed effects of this compound on key angiogenesis-related factors in in vitro studies.
| Factor | Effect of this compound | Cell Type Studied | Reference(s) |
| Vascular Endothelial Growth Factor (VEGF) | Increased expression | Human Gingival Fibroblasts | researchgate.netnih.gov |
| Matrix Metalloproteinase-2 (MMP-2) | Enhanced mRNA expression | Calf Pulmonary Artery Endothelial Cells | mdpi.com |
Activation of Natural Killer (NK) Cells and Cytotoxic T Lymphocytes
The immunomodulatory properties of this compound extend to the activation of key effector cells of the innate and adaptive immune systems, namely Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs). In vitro studies have shown that this compound can regulate the functional activity of NK cells, which are crucial for recognizing and eliminating virally infected and cancerous cells without prior sensitization. researchgate.net
Furthermore, research has demonstrated a direct and dose-dependent effect of this compound on the generation and function of CTLs. acs.orgresearchgate.net When added at the initiation of a primary mixed lymphocyte culture, this compound statistically increased the generation of killer T-cells. acs.org For instance, a low concentration of 2.6 x 10⁻⁹ M nearly doubled chromium release (a measure of cell killing), while a concentration of 2.6 x 10⁻⁸ M resulted in a maximal 3.5-fold increase in cytotoxic T-cell activity. acs.org Moreover, this compound was found to enhance the killing capacity of already sensitized CTLs by almost 50% when added at the completion of allostimulation. acs.org This enhancement of CTL function was not due to direct cytotoxicity of this compound to the target cells. acs.org These findings highlight a significant mechanism by which this compound may exert its immune-enhancing effects. acs.org
Prebiotic Mechanisms of this compound
Selective Fermentation by Intestinal Microbiota In Vitro
In vitro fermentation studies using human fecal inocula have confirmed that this compound can be selectively utilized by intestinal microbiota, a key characteristic of a prebiotic. researchgate.netresearchgate.net These studies demonstrate that this compound resists digestion in the upper gastrointestinal tract and reaches the colon where it is fermented by resident beneficial bacteria. nih.gov The fermentation of this compound by gut microbes indicates its potential to modulate the composition and activity of the intestinal microbiota, thereby conferring health benefits to the host. researchgate.net
Production Profile of Short-Chain Fatty Acids (SCFAs)
The table below details the changes in SCFA production during the in vitro fermentation of this compound.
| Short-Chain Fatty Acid | Effect of this compound Fermentation | Reference(s) |
| Acetate | Significantly increased concentration | acs.orgresearchgate.netresearchgate.net |
| Propionate | Increased concentration | acs.orgresearchgate.net |
| Butyrate | Increased concentration | acs.orgresearchgate.net |
| Total SCFAs | Increased production (145% increase in one study) | acs.org |
Impact on Specific Beneficial Bacterial Populations (e.g., Lactobacillus spp., Bifidobacterium spp.)
In vitro studies have demonstrated that this compound can selectively stimulate the growth of beneficial gut bacteria, particularly species of Lactobacillus and Bifidobacterium. nih.gov Research comparing the growth-promoting effects of this compound to other prebiotics like fructooligosaccharides (FOS) found that this compound stimulated the growth of several Lactobacillus strains. acs.org For example, the growth of L. fermentum L55-2-35 was more pronounced with this compound compared to some other tested substrates. acs.org
Similarly, this compound has been shown to support the growth of various Bifidobacterium species. While its growth-promoting effect on these bacteria may be less pronounced than that of fructans, it is comparable to that of commercial FOS. acs.orgresearchgate.net One study observed that for B. bifidum, the greatest increase in growth (a 3.76-fold increment) was achieved with a combination of fructans and this compound. acs.org The ability of this compound to foster the proliferation of these beneficial microbes underscores its prebiotic potential and its capacity to contribute to a healthy gut microbiome. researchgate.net
The following table presents a summary of the in vitro effects of this compound on the growth of specific beneficial bacterial genera.
| Bacterial Genus | Effect of this compound | Specific Observations | Reference(s) |
| Lactobacillus | Stimulated growth | Growth was more progressive for some strains compared to glucose. | acs.org |
| Bifidobacterium | Stimulated growth | Growth was moderate and comparable to commercial FOS. A combination with fructans showed a synergistic effect on B. bifidum. | acs.orgresearchgate.net |
Antimicrobial Interaction Mechanisms of this compound (Indirect and Cellular)
This compound, a complex carbohydrate extracted from the Aloe vera plant, exhibits indirect antimicrobial properties by modulating host immune responses and interfering with pathogen-host interactions at a cellular level. In vitro studies have elucidated specific mechanisms through which this compound enhances the body's ability to combat infections without directly killing pathogens. These mechanisms primarily involve the activation of key immune cells, such as macrophages, and the prevention of bacterial colonization on host tissues.
This compound is a potent activator of macrophages, critical cells of the innate immune system responsible for engulfing and destroying pathogens, cellular debris, and foreign substances. nih.gov The immunomodulatory effect of this compound on macrophages enhances their pathogen-clearing capabilities through several interconnected pathways, including the potentiation of phagocytosis and the production of cytotoxic molecules like nitric oxide (NO). nih.govnih.gov
Research using murine peritoneal macrophages demonstrated that short-term exposure to this compound significantly upregulates phagocytosis, the process by which macrophages internalize pathogens. nih.gov In one study, treated macrophage cultures exhibited a marked increase in phagocytic activity (45%) compared to untreated controls (25%). nih.gov This enhanced phagocytosis is coupled with an increased capacity to kill the ingested pathogens. The same study revealed that macrophages exposed to this compound for 60 minutes killed 98% of ingested Candida albicans yeast, a significant increase from the 0-5% killing rate observed in control groups. nih.gov
Table 1: Effect of this compound Exposure on Macrophage Phagocytic and Candidicidal Activity In Vitro
Data from a study on murine peritoneal macrophages exposed to this compound, showing the percentage of phagocytosis and the killing of Candida albicans.
| Parameter | Control Group | This compound-Treated Group | Reference |
|---|---|---|---|
| Percent Phagocytosis | 25% | 45% | nih.gov |
| Percent Killing of C. albicans (10 min exposure) | 0-5% | ~38% | nih.gov |
| Percent Killing of C. albicans (60 min exposure) | 0-5% | 98% | nih.gov |
Furthermore, this compound stimulates macrophages to produce nitric oxide, a key antimicrobial and signaling molecule. nih.govelsevierpure.com Studies on the RAW 264.7 macrophage cell line show that this compound induces the expression of mRNA for the inducible form of nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO for host defense. nih.gov While this compound alone can stimulate NO production in a dose-dependent manner, its effect is significantly amplified in the presence of interferon-gamma (IFN-γ), a cytokine that also activates macrophages. nih.govtamu.edu This synergistic activation leads to substantial NO release, increased expression of surface antigens, and morphological changes indicative of a heightened state of macrophage activation. nih.govtamu.edu This increased production of NO by this compound-activated macrophages contributes to their cytotoxicity against pathogens. elsevierpure.com
A critical initial step in the establishment of many infections is the adherence of bacteria to host epithelial cells. This compound has been shown to physically interfere with this process, thereby preventing colonization and subsequent infection. The primary mechanism is thought to involve the blocking of binding sites on either the host cell or the bacterium. researchgate.net
In vitro experiments using human lung epithelial cells (A549) and the bacterium Pseudomonas aeruginosa, a common cause of respiratory infections, have demonstrated this anti-adherence property. researchgate.net this compound was found to inhibit the binding of P. aeruginosa to the lung cells in a concentration-dependent manner. researchgate.net This effect was observed for both mucoid and non-mucoid bacterial phenotypes. researchgate.net
Crucially, the inhibitory effect requires the continued presence of this compound in the cellular environment; if the epithelial cells are treated with this compound and then washed before being exposed to the bacteria, the anti-adherence effect is lost. researchgate.net This suggests that this compound does not permanently alter the host cell surface but rather acts as a competitive inhibitor or barrier. Further investigation indicated that the mechanism is likely not related to the mannose-containing receptors on the host cells, as pretreatment of the epithelial cells with concanavalin (B7782731) A (a mannose-binding lectin) did not prevent this compound's inhibitory action. researchgate.net
Table 2: Summary of In Vitro Findings on this compound's Interference with Bacterial Adherence
Key observations from a study investigating the effect of this compound on the adherence of Pseudomonas aeruginosa to human lung epithelial cells.
| Experimental Parameter | Observation | Reference |
|---|---|---|
| Bacterium | Pseudomonas aeruginosa (mucoid and non-mucoid strains) | researchgate.net |
| Host Cell Line | A549 (human lung epithelial cells) | researchgate.net |
| Effect of this compound | Inhibited bacterial adherence | researchgate.net |
| Dose-Response | Inhibition was concentration-dependent | researchgate.net |
| Mechanism Detail | Requires continued contact between this compound and epithelial cells | researchgate.net |
| Receptor Involvement | Effect does not appear to involve mannose-containing receptors | researchgate.net |
Acemannan As a Biomaterial Component in Research Applications
Development of Acemannan-Based Scaffolds and Matrices (e.g., 3D Sponges, Hydrogels) for Cell Culture
This compound serves as a foundational material for developing diverse scaffolds and matrices crucial for in vitro cell culture and tissue engineering. Researchers have successfully fabricated this compound-based structures like three-dimensional (3D) sponges and hydrogels, leveraging its inherent biocompatibility and structural versatility nih.govwikipedia.orgwikidata.org.
One common approach for creating this compound scaffolds involves chemical crosslinking methods, often employing agents such as adipic acid and 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by techniques like salt leaching and freeze-drying to achieve porous structures fishersci.ca. These synthesized sponges have demonstrated biocompatibility when incubated with osteoprogenitor cell lines, such as ST2 cells, indicating their potential for biomedical applications fishersci.ca.
Integration of this compound with Other Biomaterials for Enhanced Research Properties (e.g., Collagen, Chitosan (B1678972), Hydroxyapatite)
The integration of this compound with other biomaterials is a key strategy to enhance the physical and biological properties of engineered constructs for research. This synergistic approach often leads to improved material characteristics and cellular responses.
Collagen: this compound has been successfully combined with native collagen to form composite scaffolds fishersci.fiwikipedia.org. These this compound-collagen (AceCol) scaffolds exhibit enhanced hydrophilicity, swelling properties, and porosity compared to individual collagen scaffolds fishersci.fiwikipedia.org. Electron microscopy studies have shown that AceCol scaffolds promote cell proliferation and enhance adhesion between cells and the scaffold, leading to increased expression of dentin extracellular matrix proteins fishersci.fiwikipedia.org.
Chitosan: The combination of this compound and chitosan has yielded promising results in various biomaterial forms. This compound/chitosan (AC/CS) aerogels, for example, possess a low density and high porous structure, which contributes to a higher liquid absorption rate and improved interactions within living tissues, potentially accelerating wound healing nih.gov. Additionally, AC/CS combinations have been explored for drug delivery, with lipid nanoparticles modified with these compounds serving as promising carriers nih.gov. While the incorporation of this compound into chitosan-acemannan mixed gels may decrease mechanical strength, the gel network remains stable, suggesting potential for wound therapy scaffolds fishersci.com. Furthermore, this compound and chitosan coatings on titanium implants have shown enhanced osteoblast cell viability in vitro and improved new bone formation researchgate.netcenmed.com.
Hydroxyapatite (B223615): this compound's integration with hydroxyapatite (HA) has demonstrated significant benefits in bone regeneration research. Studies have shown that adding this compound to hydroxyapatite-coated titanium implants can improve bone mineralization and accelerate bone healing, thereby enhancing implant osseointegration nih.govnih.gov. Research indicates that incorporating Aloe vera gel extract (containing this compound) into hydroxyapatite-coated titanium implants enhances osteoblast cell viability in vitro and promotes new bone formation researchgate.netcenmed.com. The controlled release of this compound from these coatings contributes to improved osseointegration, highlighting its potential for load-bearing orthopedic applications researchgate.netcenmed.com.
Assessment of Cell-Material Interactions and Biocompatibility in Engineered Constructs In Vitro
In vitro assessment of this compound-based engineered constructs consistently demonstrates favorable cell-material interactions and high biocompatibility, underscoring its utility in regenerative research.
Cell Viability and Proliferation: this compound scaffolds and composites have been shown to support cell viability and significantly increase cell proliferation across various cell types. For instance, this compound stimulates the proliferation of bone marrow mesenchymal stem cells (BMSCs), primary human dental pulp cells (PDPCs), gingival fibroblasts, and cementoblasts in a dose-dependent manner nih.govinvivochem.comwikipedia.orgwikipedia.orgfishersci.cathegoodscentscompany.comnih.gov. Studies using live-dead assays, MTS assays, and MTT assays confirm that cells remain viable and metabolically active when cultured on this compound-based matrices wikipedia.orgwikidata.orgciteab.comscilit.com.
Cell Differentiation and Extracellular Matrix Synthesis: this compound actively promotes the differentiation of various stem and progenitor cells. It stimulates BMSCs to differentiate into osteoblasts and induces primary human dental pulp cells to differentiate into adult dentin-like cells nih.govwikipedia.orgnih.gov. Furthermore, this compound significantly enhances the proliferation and differentiation of cementoblasts, promoting the secretion of growth factors and the formation of extracellular matrix nih.gov.
Expression of Growth Factors and Proteins: Research highlights this compound's role in upregulating the expression of critical growth factors and extracellular matrix proteins essential for tissue regeneration. These include runt-related transcription factor 2 (Runx2), growth differentiation factor 5 (GDF-5), bone morphogenetic protein 2 (BMP-2), vascular endothelial growth factor (VEGF), and type I collagen (COL-1) nih.govwikipedia.orgwikipedia.orgfishersci.cathegoodscentscompany.comnih.govscilit.comfishersci.at. This compound also stimulates alkaline phosphatase activity and the expression of non-collagenous matrix proteins such as bone sialoprotein (BSP), osteopontin (B1167477) (OPN), osteocalcin (B1147995) (OC), osteonectin (ON), and dentin sialoprotein (DSP) nih.govinvivochem.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgthegoodscentscompany.comnih.gov.
Mineral Deposition: A key indicator of hard tissue regeneration, mineral deposition, is consistently promoted by this compound in vitro. Studies show that this compound induces significant mineral deposition by BMSCs, PDPCs, and cementoblasts nih.govinvivochem.comwikipedia.orgwikipedia.orgfishersci.cathegoodscentscompany.comnih.gov.
Applications of this compound in In Vitro Tissue Engineering Models and Regenerative Research
This compound's unique biological properties position it as a valuable biomaterial for various in vitro tissue engineering models and regenerative research applications.
Bone Tissue Engineering: In vitro studies demonstrate this compound's significant potential in bone tissue engineering. It stimulates the proliferation and differentiation of bone marrow stromal cells (BMSCs), promoting the expression of growth factors and extracellular matrix synthesis crucial for bone formation nih.govwikipedia.orgfishersci.canih.govthegoodscentscompany.comnih.govnih.gov. This includes the upregulation of VEGF, BMP-2, alkaline phosphatase activity, bone sialoprotein, and osteopontin expression, leading to increased mineralization wikipedia.orgfishersci.canih.gov.
Pulp-Dentin Complex Regeneration: this compound is highly effective in in vitro models for pulp-dentin complex regeneration. It stimulates the proliferation and differentiation of primary human dental pulp cells (PDPCs), promoting the expression of BMP-2, type I collagen, and dentin salivary protein, ultimately leading to mineralization and reparative dentin formation nih.govinvivochem.comwikipedia.orgfishersci.cathegoodscentscompany.comfishersci.fi. Furthermore, this compound has been shown to enhance cementoblast proliferation, growth factor secretion, and extracellular matrix formation, inducing mineral deposition nih.gov.
Periodontal Tissue Regeneration: this compound acts as a bioactive molecule and scaffold for periodontal tissue regeneration. In vitro experiments with primary human periodontal ligament cells demonstrate that this compound significantly increases their proliferation, upregulates growth/differentiation factor 5, runt-related transcription factor 2, vascular endothelial growth factor, bone morphogenetic protein 2, type I collagen, and alkaline phosphatase activity, and promotes mineral deposition wikipedia.orgwikipedia.orgfishersci.at.
Wound Healing Research: In vitro studies highlight this compound's role in wound healing by inducing fibroblast proliferation and stimulating the expression of keratinocyte growth factor-1 (KGF-1), vascular endothelial growth factor (VEGF), and type I collagen production in cells fishersci.cathegoodscentscompany.comresearchgate.netwikipedia.org. The polysaccharide extract of Aloe vera, rich in this compound, has shown to increase collagen synthesis in fibroblasts, indicating its suitability for the remodeling stage of wound healing researchgate.net.
3D Cell Culture and Tumor Spheroid Formation: this compound-based hydrogels and 3D matrices are being explored as systems for developing 3D cell cultures, including tumor spheroids. These structures can mimic the biological tumor microenvironment, providing a more accurate in vitro model for studying cell behavior and drug efficacy wikipedia.orgwikidata.orgciteab.commdpi.com.
Analytical Methodologies for Acemannan Quality Control and Standardization in Research
Chromatographic Methods for Purity and Homogeneity Assessment of Research Batches
Chromatographic techniques are fundamental for assessing the purity and homogeneity of acemannan research batches, as well as for characterizing its molecular weight distribution. High-performance liquid chromatography (HPLC) and its variants, such as Size Exclusion Chromatography (SEC-HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), along with Gas Chromatography (GC), are widely employed for this purpose wikipedia.orgwikidata.orgnih.govuni.lu.
SEC-HPLC, also known as Gel Permeation Chromatography (GPC), is particularly valuable for determining the molecular weight distribution and homogeneity of polysaccharides like this compound wikidata.orgnih.govuni.lu. This compound is a polysaccharide composed of various polymeric chain sizes, and its molecular weight distribution can significantly influence its pharmacological activity wikipedia.orgwikidata.org. Research indicates that this compound with a molecular size below 100 kDa may exhibit enhanced biological activity, as observed in cell proliferation assays wikipedia.orgwikidata.org. Therefore, SEC-HPLC analysis serves as a critical quality control test to ensure the desired molecular size profile for specific research applications wikipedia.orgwikidata.org. For instance, a study established a quality control criterion where the A2/A1 ratio (likely referring to specific peaks in the SEC-HPLC chromatogram) should not be less than 0.10, correlating with observed activity in cell proliferation assays wikipedia.org.
RP-HPLC is utilized for assessing the purity of this compound and for the detection of specific impurities, such as aloin (B1665253) wikipedia.org. Gas Chromatography (GC) is another chromatographic method employed for purity assessment, particularly for the detection and quantification of residual solvents wikipedia.org.
| Chromatographic Method | Application in this compound Research | Key Information Provided |
|---|---|---|
| SEC-HPLC (Size Exclusion Chromatography) | Purity, Homogeneity, Molecular Weight Distribution | Determines the range and distribution of this compound polymer sizes. Molecular size below 100 kDa may contribute to better activity. Crucial for assessing active molecule size and its impact on pharmacological activity wikipedia.orgwikidata.org. |
| RP-HPLC (Reverse-Phase HPLC) | Purity, Impurity Detection (e.g., Aloin) | Separates compounds based on hydrophobicity, effective for quantifying aloin and other non-polar impurities wikipedia.org. |
| GC (Gas Chromatography) | Purity, Residual Solvent Detection | Identifies and quantifies volatile impurities like residual solvents from extraction processes wikipedia.org. |
Spectroscopic Techniques for this compound Identity Confirmation in Research Samples
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural characteristics of this compound in research samples. Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed wikipedia.orgwikidata.orgnih.govuni.lu.
FTIR spectroscopy is widely used to confirm the identity of this compound by detecting characteristic functional groups wikipedia.orgwikidata.orguni.lu. Key peaks observed in the FTIR spectrum of this compound include those around 1740 cm⁻¹ (attributed to C=O stretching vibration of acetyl groups), 1370 cm⁻¹ (deformation of H-C-OH bonds), and 1370 cm⁻¹ (C-O-C asymmetric stretching vibration). These spectral fingerprints confirm the presence of acetyl groups and glycosidic bonds, which are integral to the this compound structure wikidata.org.
NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed insights into the molecular structure, including the configuration of acetyl functional groups, glycosidic bonds, and the types of connecting bonds in the main and branch chains wikidata.orgnih.govuni.lu. ¹H-NMR can be used to determine the degree of acetylation, a crucial quality attribute that affects this compound's functional properties and biological activities. For example, a study reported an acetylation degree of 1.202 for methacrylated this compound based on ¹H-NMR analysis.
UV-Vis spectroscopy can also be used for structural analysis and identity confirmation of this compound wikidata.orgnih.gov. While less specific for complex polysaccharide structures compared to FTIR or NMR, it can be useful for detecting chromophores or for quantitative analysis in certain contexts.
| Spectroscopic Method | Application in this compound Research | Key Information Provided |
|---|---|---|
| FTIR (Fourier-Transform Infrared) | Identity Confirmation, Functional Group Analysis | Confirms the presence of characteristic acetyl groups (e.g., C=O stretching at ~1740 cm⁻¹) and glycosidic bonds, essential for this compound's structure wikipedia.org. |
| NMR (Nuclear Magnetic Resonance) | Identity Confirmation, Structural Elucidation, Acetylation Degree | Provides detailed structural information, including the configuration of acetyl groups and glycosidic linkages. Can quantify the degree of acetylation, which impacts biological activity wikidata.orgnih.gov. |
| UV-Vis (Ultraviolet-Visible) | Identity Confirmation, Quantitative Analysis (less common for direct this compound structure) | Can be used for general structural analysis or for quantifying components with specific chromophores wikidata.orgnih.gov. |
Biological Assays for this compound Potency Evaluation in Research (e.g., Cell Proliferation Assays)
Biological assays are critical for evaluating the potency of this compound research samples by measuring their specific biological effects on living systems. Cell proliferation assays are a prominent example used to assess this compound's ability to stimulate cell growth, a key aspect of its reported tissue regeneration and wound healing properties wikipedia.orgwikidata.org.
Common cell proliferation assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay and ³H-thymidine incorporation assay. These assays quantify metabolic activity or DNA synthesis, respectively, as indicators of cell growth. Research has demonstrated that this compound significantly enhances the proliferation of various cell types, including skin fibroblasts, gingival fibroblasts, and dental pulp cells, in a dose-dependent manner. For instance, concentrations of this compound between 2 and 16 mg/mL significantly induced cell proliferation in gingival fibroblasts. A concentration of 2000 µg/mL this compound was found to be optimal for inducing cell proliferation in RGM1, CG1639, and L929 cells.
| Biological Assay Type | Purpose in this compound Research | Example Findings / Relevance |
|---|---|---|
| Cell Proliferation Assays (e.g., MTT, ³H-thymidine incorporation) | Evaluate this compound's ability to stimulate cell growth and tissue regeneration. | This compound significantly increased proliferation of skin fibroblasts, gingival fibroblasts, and dental pulp cells. Optimal concentrations (e.g., 2000 µg/mL) showed maximal cell activity. |
| Cell Migration Assays | Assess this compound's role in wound healing by promoting cell movement. | This compound induced significant cell migration, with 5 µg/mL showing highest migration after 3 hours in one study. |
| Antioxidant Activity Assays (e.g., DPPH) | Determine this compound's capacity to scavenge free radicals and protect cells. | This compound showed high antioxidant activity, with up to a 45% radical clearance rate in DPPH assays, contributing to cell recovery from oxidative damage. |
Detection and Quantification of Potential Research Impurities (e.g., Aloin, Residual Solvents)
The detection and quantification of potential impurities are critical for ensuring the safety and quality of this compound research batches. Key impurities often associated with Aloe vera extracts include aloin and residual solvents from the extraction process wikipedia.orgwikidata.org.
Aloin Detection: Aloin, an anthraquinone (B42736) found in Aloe vera, is a significant impurity due to its laxative effect and potential to cause coloration in extracts wikipedia.orgwikidata.org. Although this compound purification processes aim to eliminate aloin, small amounts can still contaminate the extract wikipedia.org. Reverse-phase HPLC (RP-HPLC) is a standard method for the analysis of aloin in this compound samples wikipedia.org. A typical RP-HPLC method for aloin determination involves using a C18 column (e.g., Inertsustain 4.6-mm × 150-mm, 5 μm), an isocratic mobile phase (e.g., 30% acetonitrile (B52724) in water), and UV detection at 295 nm wikipedia.org. Sample preparation often includes dissolving this compound extract in methanol (B129727) and water, followed by sonication, centrifugation, and filtration wikipedia.org.
Residual Solvents: Residual solvents, such as ethanol (B145695), methanol, and benzene, may remain in this compound extracts, particularly if ethanol precipitation is used during the manufacturing process wikipedia.orgwikidata.org. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the preferred analytical technique for the determination of residual solvents wikipedia.org. Headspace GC is commonly employed, where the sample is heated to volatilize the solvents, which are then injected into the GC system wikipedia.org. Specific conditions may include an oven temperature of 80°C, a sample line temperature of 110.0°C, and a transfer line temperature of 120.0°C wikipedia.org. Helium is typically used as the carrier gas, and a stationary phase like Agilent J&W GC Column DB-624 is suitable wikipedia.org. Quantification is performed by comparing the signal of residual solvents in the sample to those of prepared standards wikipedia.org.
| Impurity Type | Analytical Method | Key Parameters / Detection |
|---|---|---|
| Aloin | Reverse-Phase HPLC (RP-HPLC) | C18 column, isocratic elution (e.g., 30% acetonitrile in water), UV detection at 295 nm. Standard solutions of aloin are used for quantification wikipedia.org. |
| Residual Solvents (e.g., Ethanol, Methanol, Benzene) | Gas Chromatography (GC) with Flame Ionization Detector (FID) and Headspace Sampling | Specific oven and transfer line temperatures (e.g., 80°C oven, 110°C sample line, 120°C transfer line). Quantification against known solvent standards wikipedia.org. |
Establishing Research-Grade Quality Attributes and Specifications for this compound
Establishing research-grade quality attributes and specifications for this compound is crucial for ensuring consistency, reproducibility, and reliability in scientific investigations. These specifications are typically developed based on ICH quality guidelines and pharmacopeial standards, ensuring that the material is suitable for its intended research use wikipedia.orgwikidata.org.
Key quality attributes for research-grade this compound include:
Identity: Confirmed through spectroscopic techniques such as FTIR and NMR, which verify the characteristic functional groups and structural features of this compound wikipedia.orgwikidata.org. Retention times in chromatographic methods like SEC-HPLC can also contribute to identity confirmation wikipedia.orgwikidata.org.
Purity: Assessed by chromatographic methods, ensuring the absence or acceptable limits of impurities. This includes the quantification of aloin and residual solvents, which should be within acceptable limits to avoid interference with research outcomes wikipedia.orgwikidata.org.
Homogeneity and Molecular Weight Distribution: Determined by SEC-HPLC, which provides insights into the consistency of the polysaccharide chain lengths. The molecular size distribution, particularly the proportion of this compound below 100 kDa, is considered a significant quality attribute that correlates with biological activity wikipedia.orgwikidata.org.
Potency: Evaluated through relevant biological assays, such as cell proliferation assays. This ensures that the this compound batch exhibits the expected biological activity for which it is being studied wikipedia.orgwikidata.org. For example, the ability to stimulate cell proliferation for tissue regeneration is a key potency indicator wikipedia.orgwikidata.org.
By defining and adhering to these specifications, researchers can ensure that their this compound samples are of consistent and high quality, enabling robust and comparable research findings.
| Quality Attribute | Methodologies for Assessment | Significance for Research-Grade this compound |
|---|---|---|
| Identity | FTIR, NMR, Chromatographic Retention Times | Confirms the material is indeed this compound, verifying its unique structural features wikipedia.orgwikidata.org. |
| Purity | RP-HPLC (for aloin), GC (for residual solvents), General chromatographic profiling | Ensures minimal contamination by undesirable substances that could interfere with experimental results or introduce confounding factors wikipedia.orgwikidata.org. |
| Homogeneity & Molecular Weight Distribution | SEC-HPLC | Crucial for consistent biological activity, as molecular size impacts potency. Ensures batch-to-batch consistency for comparable research wikipedia.orgwikidata.org. |
| Potency | Biological Assays (e.g., Cell Proliferation, Cell Migration, Antioxidant Activity) | Verifies that the this compound exhibits the expected biological effects relevant to the research application, such as tissue regeneration or immunomodulation wikipedia.orgwikidata.org. |
| Physicochemical Characteristics | Loss on Drying, pH, Organoleptic Assessment | Contributes to the overall stability and usability of the material in research protocols wikipedia.org. |
Future Directions and Emerging Research Avenues for Acemannan
Elucidation of Unexplored Molecular Signaling Pathways and Receptor Interactions
Current research indicates that Acemannan exerts its biological effects through complex interactions with cellular components, notably by activating immune cells such as macrophages, dendritic cells, and lymphocytes. This activation often occurs via Toll-like receptor (TLR) pathways, particularly TLR4, leading to the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO) and reactive oxygen species (ROS) mdpi.com. Studies have also demonstrated this compound's ability to activate RAW 264.7 mouse macrophage cells, stimulating cytokine production and nitric oxide release mdpi.comsemanticscholar.orgtandfonline.com.
An in silico analysis has further suggested that this compound interacts with the TLR-2 receptor, indicating its potential in osteogenesis activity nih.gov. Furthermore, the AKT/mTOR signaling pathway has been identified as crucial in mediating this compound's role in accelerating cell proliferation and skin wound healing semanticscholar.orgresearchgate.netmedkoo.com. Recent mechanistic studies highlight that this compound's acetyl groups play a key role in regulating the immune system, while its hydroxyl groups contribute to free radical scavenging, with interactions involving MAPK and toll-like receptors influencing IL-1/IL-6 production mdpi.com. Despite these insights, a comprehensive understanding of all molecular signaling pathways and specific receptor interactions remains incomplete. Future research should focus on:
Identifying novel, less-explored receptors beyond TLRs that may mediate this compound's effects.
Mapping the entire cascade of intracellular signaling events triggered by this compound binding to its various targets.
Investigating the precise role of this compound's structural motifs in dictating specific pathway activation.
Delving deeper into how this compound influences glycosylation changes in cellular processes, particularly in disease contexts, as suggested by recent findings in cancer research researchgate.net.
Optimization of this compound Derivatization Strategies for Targeted Bioactivities in Research Models
The biological activity of this compound is significantly influenced by its structural characteristics, particularly its degree of acetylation and the distribution of galactosyl residues mdpi.comsemanticscholar.orgresearchgate.netfrontiersin.orgresearchgate.net. Higher degrees of acetylation have been correlated with enhanced immunostimulatory activity and antioxidant effects mdpi.comfrontiersin.orgresearchgate.netnih.gov. Conversely, deacetylation can alter this compound's molecular and surface structure, potentially reducing its immunomodulatory properties frontiersin.orgnih.gov.
The ability to chemically modify this compound, such as through controlled acetylation, offers a powerful tool for tailoring its physicochemical properties and biological activities for specific research applications nih.gov. This includes optimizing its solubility, stability, and affinity for particular biological targets. For instance, studies have shown that ultrasound degradation can improve the bioactivities of polysaccharides, suggesting a potential derivatization strategy frontiersin.org.
Future research should focus on:
Developing precise and reproducible derivatization methods to control the degree and regioselectivity of acetylation and other modifications.
Systematically investigating how specific chemical modifications influence this compound's interaction with different cell types and its ability to modulate distinct biological pathways.
Creating a library of this compound derivatives with tailored molecular weights and acetylation patterns to serve as specific probes or tools for mechanistic studies.
The following table illustrates the impact of acetylation on this compound's properties:
| Property/Activity | Effect of Higher Acetylation | Effect of Deacetylation | References |
| Immunostimulatory Activity | Enhanced | Reduced | mdpi.comfrontiersin.orgresearchgate.netnih.gov |
| Antioxidant Potential | Enhanced (concentration-dependent) | Affected | researchgate.net |
| Molecular/Surface Structure | Influenced | Altered | nih.gov |
| Backbone Flexibility | Influenced | Not explicitly stated | researchgate.net |
| Solubility/Dispersibility | Decreased (at higher degrees) | Decreased | frontiersin.orgresearchgate.net |
Development of Novel this compound-Based Research Models for Complex Biological Systems
This compound's biocompatibility and regenerative properties make it a promising candidate for developing advanced research models, particularly in tissue engineering. It is currently being explored as a biomaterial for bone tissue engineering, pulp-dentin complex regeneration, and soft tissue repair nih.govmdpi.comnih.gov. This compound has shown the ability to promote the proliferation and differentiation of cementoblasts, stimulating growth factor secretion and extracellular matrix formation nih.gov. Its potential as a scaffold material in alveolar bone healing, especially when combined with glycosaminoglycans, has also been highlighted nih.gov.
A significant gap in current research is the limited investigation into the concurrent application of this compound with specific growth factors, such as bone morphogenetic proteins (BMPs) and transforming growth factor-beta (TGF-β), in tissue engineering models mdpi.com. Integrating this compound into novel composite materials with other biomolecules could lead to more physiologically relevant in vitro and in vivo models for studying complex biological systems.
Future research should focus on:
Designing and validating new in vitro 3D cell culture models incorporating this compound-based scaffolds to mimic native tissue microenvironments more accurately.
Developing advanced in vivo animal models that utilize this compound to study complex regenerative processes, disease progression, or immune responses.
Exploring the synergistic effects of this compound with growth factors, cytokines, and other biomolecules within these models to optimize regenerative outcomes or disease modulation.
Creating this compound-based hydrogels or matrices for targeted delivery of research compounds or cells in complex biological systems.
Advanced Structure-Function Relationship Studies Incorporating Computational Approaches
Understanding the intricate relationship between this compound's molecular structure and its diverse biological functions is paramount for its rational design and application. Computational approaches, such as molecular docking and in silico analysis, are already proving valuable in predicting this compound's interactions with receptors like TLR-2 and its osteogenesis activity nih.govnih.gov. These methods can simulate drug-receptor interactions at molecular and atomic levels, providing insights into potential biological activities nih.govnih.gov.
Moreover, computational modeling frameworks are emerging that can predict the effects of perturbations in highly complex biological systems, integrating data across multiple scales and component types sciencedaily.com. Molecular dynamics simulations can provide detailed insights into how specific structural features, such as the regioselectivity of acetyl substitutions, influence this compound's backbone flexibility in aqueous environments researchgate.net.
Future research should focus on:
Utilizing advanced computational chemistry and bioinformatics tools to predict novel binding partners and signaling pathways for this compound.
Conducting extensive molecular dynamics simulations to understand the conformational dynamics of this compound and its derivatives in biological contexts.
Developing predictive models that correlate specific structural modifications of this compound with desired bioactivities, guiding experimental design.
Integrating in silico predictions with high-throughput experimental validation to accelerate the discovery of new structure-function relationships.
Exploring the relationship between this compound's surface structure, molecular structure, and its biological activity, as different processing methods can alter these characteristics nih.gov.
Scalable and Sustainable Production Methodologies for Research-Grade this compound
The consistent availability of high-quality, research-grade this compound is crucial for advancing its study and application. Current extraction methods primarily involve ethanol (B145695) precipitation from Aloe vera gel nih.govacs.org. However, processing techniques, such as pasteurization, can lead to degradation and deacetylation of the this compound polymer, impacting its content and quality mdpi.comresearchgate.netresearchgate.net. This variability in quality poses a significant challenge for reproducible research.
Non-thermal technologies, such as ultrasound, have been proposed as alternative processing methods to better preserve the integrity and features of this compound researchgate.net. Developing scalable and sustainable production methods will ensure a consistent supply of high-purity this compound with defined structural characteristics for rigorous research.
Future research should focus on:
Optimizing extraction and purification protocols to maximize yield while preserving the desired molecular weight and degree of acetylation of this compound.
Investigating alternative, more environmentally friendly, and cost-effective extraction methods.
Developing robust quality control measures to ensure batch-to-batch consistency in terms of this compound content, purity, and structural integrity.
Exploring biotechnological approaches, such as microbial fermentation or plant cell culture, for the sustainable and controlled production of this compound or its specific fragments.
Implementing principles of green chemistry and sustainable manufacturing to minimize environmental impact throughout the production process mdpi.comiospress.comadnetzero.com.
Q & A
Q. What experimental models are used to evaluate acemannan’s osteogenic potential in bone regeneration?
Researchers employ in vitro models (e.g., primary human dental pulp cells, MG-63 osteoblast-like cells) to assess proliferation, alkaline phosphatase activity, and mineralization via Alizarin Red staining . In vivo models include rat calvarial defects and rabbit mandibular defects, where micro-CT and histomorphometry quantify bone volume and density. Human studies focus on extraction socket healing and maxillary sinus augmentation, using radiographic and histological analyses .
Q. How do researchers standardize this compound quality to ensure batch-to-batch reproducibility?
Standardization involves physicochemical profiling :
- FT-IR to confirm β-(1→4) acetylated mannose backbone.
- SEC-HPLC to assess molecular weight distribution (e.g., <100 kDa fragments linked to higher bioactivity).
- GC to quantify residual solvents (e.g., ethanol <20 ppm).
- RP-HPLC to detect impurities like aloin (<0.1%) . Three-batch validation ensures reproducibility in identity, purity, and potency .
Q. What immunological assays are used to evaluate this compound’s immunomodulatory effects?
Key methods include:
- Mixed lymphocyte reactions (MLR) to measure cytotoxic T-cell generation and function .
- Cytokine profiling (ELISA/qPCR) to quantify IL-6, IL-8, and TNF-α secretion in macrophages .
- TLR-5 activation assays using NF-κB luciferase reporters to confirm immune pathway modulation .
Q. How is this compound’s safety profile assessed in preclinical studies?
- Acute toxicity tests in rodents (single-dose IV/IP administration).
- Repeated-dose studies (28–90 days) to monitor organ toxicity and hematological parameters.
- Patch tests in humans (e.g., 0.5% this compound orabase applied for 48–72 hours) to evaluate dermal/oral mucosa reactivity .
Advanced Research Questions
Q. What methodological challenges arise in reconciling contradictory data on this compound’s clinical efficacy?
Discrepancies in outcomes (e.g., HIV trials showing no CD4 improvement vs. dental studies with robust osteogenesis ) require:
Q. How does this compound’s molecular weight distribution influence its bioactivity?
SEC-HPLC data reveal fragments <100 kDa enhance macrophage activation and wound healing by increasing phagocytic activity and VEGF secretion. Larger polymers (>500 kDa) show reduced solubility and delayed immunomodulatory effects . Optimized extraction protocols (e.g., ethanol precipitation) target smaller fragments for therapeutic use .
Q. What structural modifications enhance this compound’s therapeutic potential?
Q. How can 3D biomaterial architectures be designed using this compound for tissue engineering?
Alginate/acemannan hybrids are fabricated via extrusion dipping and freeze-drying. Calcium ions in this compound crosslink alginate, creating microporous scaffolds (50–200 µm pores) that support cell adhesion and mineralization .
Q. What mechanisms underlie this compound’s failure in advanced HIV clinical trials despite in vitro promise?
Pharmacodynamic limitations include poor oral bioavailability (<10%) and insufficient plasma concentrations to sustain immune activation. Pharmacokinetic studies show rapid renal clearance, necessitating IV formulations or nanoparticle encapsulation for systemic delivery .
Q. How do researchers validate this compound’s structure-activity relationships (SAR) in regenerative applications?
- NMR identifies acetyl group positioning critical for macrophage activation .
- Enzymatic digestion (e.g., β-mannanase) fragments polysaccharides to isolate bioactive sequences .
- Gene knockout models (e.g., TLR-5⁻/⁻ mice) confirm receptor-specific pathways .
Methodological Recommendations
- For in vitro studies : Use primary cells (e.g., dental pulp fibroblasts) over immortalized lines to preserve physiological relevance .
- For clinical trials : Adopt adaptive designs to adjust dosage based on interim molecular weight and cytokine profiling .
- For industrial translation : Implement ICH Q2(R1)-validated assays for quality control, including cell proliferation (CCK-8 assay) and endotoxin testing (<0.5 EU/mg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
